molecular formula C28H29ClFN5O7 B194724 アファチニブマレイン酸塩 CAS No. 850140-73-7

アファチニブマレイン酸塩

カタログ番号: B194724
CAS番号: 850140-73-7
分子量: 602.0 g/mol
InChIキー: LIENDGDDWJRJLO-WFFUCRSMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アファチニブマレイン酸塩は、主に非小細胞肺がん(NSCLC)の治療に使用される薬剤です。チロシンキナーゼ阻害剤ファミリーの薬剤に属し、経口投与されます。 アファチニブマレイン酸塩は、上皮成長因子受容体(EGFR)遺伝子に変異を持つNSCLCの症例の治療に特に効果的です .

科学的研究の応用

Afatinib dimaleate has a wide range of scientific research applications:

作用機序

アファチニブマレイン酸塩は、上皮成長因子受容体(EGFR)、ヒト上皮成長因子受容体2(HER2)、およびヒト上皮成長因子受容体4(HER4)のキナーゼドメインを不可逆的に阻害することにより機能します。 この阻害は、チロシンキナーゼの自己リン酸化を阻害し、これは癌細胞の増殖と生存に不可欠です .

類似の化合物との比較

アファチニブマレイン酸塩は、エルロチニブ、ゲフィチニブ、オシメルチニブなどの他のチロシンキナーゼ阻害剤と比較されます。エルロチニブやゲフィチニブなどの第1世代の阻害剤とは異なり、アファチニブマレイン酸塩は、より広範囲のEGFR変異に対して有効です。 オシメルチニブなどの第3世代の阻害剤を必要とするT790M変異に対しては有効ではありません .

類似の化合物

Safety and Hazards

Afatinib dimaleate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

準備方法

合成経路と反応条件

アファチニブマレイン酸塩の調製には、いくつかの重要なステップが含まれます。

工業生産方法

アファチニブマレイン酸塩の工業生産は、高収率と品質を確保するために最適化されています。このプロセスには、制御された、効率的かつ堅牢な3段階の製造プロセスが含まれ、これにはニトロ還元、アミド化、および塩化が含まれます。 この方法はスケーラブルであり、大規模生産に適しています .

化学反応の分析

アファチニブマレイン酸塩は、いくつかの種類の化学反応を受けます。

これらの反応で使用される一般的な試薬には、還元剤、アミド化剤、および縮合剤が含まれます。 これらの反応から形成される主な生成物は、最終的にアファチニブマレイン酸塩の形成につながる中間体です .

科学研究アプリケーション

アファチニブマレイン酸塩は、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Afatinib dimaleate is compared with other tyrosine kinase inhibitors such as erlotinib, gefitinib, and osimertinib. Unlike first-generation inhibitors like erlotinib and gefitinib, afatinib dimaleate is effective against a broader range of EGFR mutations. it is not effective against the T790M mutation, which requires third-generation inhibitors like osimertinib .

Similar Compounds

特性

{ "Design of the Synthesis Pathway": "The synthesis of Afatinib dimaleate can be achieved by a multistep process involving several chemical reactions.", "Starting Materials": [ "4-Dimethylaminobenzaldehyde", "Methyl 2-bromoacetate", "4-Chloro-6,7-dimethoxyquinazoline", "Dimethyl malonate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-Dimethylaminobenzaldehyde with methyl 2-bromoacetate in the presence of sodium hydroxide and ethanol to form 4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5(4H)-one.", "Step 2: Reaction of 4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5(4H)-one with 4-chloro-6,7-dimethoxyquinazoline in the presence of potassium carbonate and DMF to form 4-(4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5-ylamino)-6,7-dimethoxyquinazoline.", "Step 3: Alkylation of 4-(4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5-ylamino)-6,7-dimethoxyquinazoline with dimethyl malonate in the presence of potassium carbonate and DMF to form 4-(4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5-ylamino)-N,N-dimethyl-3-oxobutanamide.", "Step 4: Hydrolysis of 4-(4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5-ylamino)-N,N-dimethyl-3-oxobutanamide with hydrochloric acid to form Afatinib.", "Step 5: Formation of Afatinib dimaleate by reacting Afatinib with maleic acid in the presence of ethanol." ] }

CAS番号

850140-73-7

分子式

C28H29ClFN5O7

分子量

602.0 g/mol

IUPAC名

(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1

InChIキー

LIENDGDDWJRJLO-WFFUCRSMSA-N

異性体SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

正規SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O

外観

Solid Powder

ピクトグラム

Irritant; Health Hazard; Environmental Hazard

純度

> 95%

数量

Milligrams-Grams

同義語

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide
afatinib
afatinib dimaleate
afatinib maleate
BIBW 2992
BIBW 2992 MA2
BIBW 2992MA2
BIBW-2992
BIBW-2992-MA2
BIBW-2992MA2
BIBW2992
BIBW2992 MA2
Gilotrif

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Afatinib dimaleate
Reactant of Route 2
Afatinib dimaleate
Reactant of Route 3
Reactant of Route 3
Afatinib dimaleate
Reactant of Route 4
Reactant of Route 4
Afatinib dimaleate
Reactant of Route 5
Afatinib dimaleate
Reactant of Route 6
Afatinib dimaleate
Customer
Q & A

Q1: What is the mechanism of action of Afatinib Dimaleate?

A1: Afatinib Dimaleate is an irreversible ErbB family blocker that forms covalent bonds with ErbB family members, including epidermal growth factor receptor (EGFR), HER2 (ErbB2), and HER4 (ErbB4). [] This irreversible binding prevents the activation of these receptors, which are involved in cell signaling pathways that promote cell growth and proliferation.

Q2: What is the chemical structure of Afatinib Dimaleate?

A2: Afatinib Dimaleate is a salt formed from Afatinib and maleic acid. [, ] The chemical structure of Afatinib consists of a quinazoline core with various substituents, including a tetrahydrofuran ring.

Q3: Are there different crystalline forms of Afatinib Dimaleate? What are their characteristics?

A3: Yes, research has identified several crystalline forms of Afatinib Dimaleate, including a novel form with improved stability and powder flowability compared to previously known forms. [, , , ] These different forms can impact the drug's physical properties, such as solubility and stability, which are crucial for formulation development.

Q4: How is the purity of Afatinib Dimaleate ensured during the manufacturing process?

A4: A multi-step purification process involving re-crystallization and salt formation is employed to obtain highly pure Afatinib Dimaleate. [] This process aims to minimize impurities, ensuring the final product meets the stringent quality requirements for pharmaceutical use.

Q5: What are the pharmacokinetic properties of Afatinib Dimaleate?

A5: Studies in healthy Chinese volunteers have demonstrated that Afatinib Dimaleate exhibits favorable pharmacokinetic properties, with a bioavailability comparable to the reference formulation. [] This finding suggests that the drug is effectively absorbed and distributed in the body.

Q6: How does Afatinib Dimaleate compare to other EGFR inhibitors in terms of efficacy?

A6: Clinical trials, such as the LUX-Lung 8 trial, have investigated the efficacy of Afatinib Dimaleate compared to other EGFR inhibitors, such as Erlotinib, in patients with lung squamous cell carcinoma. [] Results suggest that Afatinib may provide superior outcomes for specific patient populations, particularly those with tumors harboring HER2 mutations.

Q7: Are there any known resistance mechanisms to Afatinib Dimaleate?

A7: While Afatinib Dimaleate demonstrates promising efficacy, resistance can develop over time. Research suggests that mutations in the ERBB gene family, particularly in HER2, might be associated with differential responses to Afatinib. [] Understanding these resistance mechanisms is crucial for developing strategies to overcome treatment resistance and improve patient outcomes.

Q8: What analytical methods are employed to characterize and quantify Afatinib Dimaleate?

A8: Various analytical methods, including high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are used to determine the purity and quantify Afatinib Dimaleate in both bulk drug substance and pharmaceutical dosage forms. [, ] These techniques play a critical role in ensuring the quality and consistency of the drug product.

Q9: What are the stability characteristics of Afatinib Dimaleate?

A9: The stability of Afatinib Dimaleate is a critical factor in its formulation and storage. Studies have examined the stability of the drug under various conditions to determine its shelf life and optimal storage conditions. [, ]

Q10: Are there any strategies to enhance the solubility or bioavailability of Afatinib Dimaleate?

A10: The development of amorphous forms of Afatinib Dimaleate aims to enhance its solubility and dissolution rate. [] Improved solubility can lead to better absorption and potentially increase the drug's bioavailability, ultimately influencing its therapeutic efficacy.

Q11: What is the role of computational chemistry in understanding Afatinib Dimaleate?

A11: Computational chemistry techniques, such as molecular modeling and docking studies, can provide insights into the interactions between Afatinib Dimaleate and its target proteins. [] These methods can help predict binding affinities and aid in the rational design of novel Afatinib analogs with improved potency or selectivity.

Q12: What are the potential degradation products of Afatinib Dimaleate, and how are they identified?

A12: Understanding the degradation pathways of Afatinib Dimaleate is crucial for ensuring drug safety and efficacy. Techniques such as LC-Q-TOF/MS/MS and NMR have been employed to isolate and characterize potential degradation products, providing valuable information for optimizing formulation stability. []

Q13: How does the cost of Afatinib Dimaleate compare to other oral cancer drugs?

A13: Analysis of Medicare data revealed a significant increase in the cost of oral cancer drugs, including Afatinib Dimaleate, between 2013 and 2015. [] The rising costs of these drugs raise concerns about affordability and access to treatment for patients.

Q14: What are the guidelines for the development and approval of generic versions of Afatinib Dimaleate?

A14: Regulatory agencies, such as the FDA, provide guidance documents outlining the requirements for developing and obtaining approval for generic versions of drugs like Afatinib Dimaleate. [] These guidelines ensure that generic drugs meet the same rigorous standards for quality, safety, and efficacy as the original brand-name drug.

Q15: What is the role of metformin in combination with Afatinib Dimaleate in treating lung adenocarcinoma?

A15: Research suggests that metformin, a commonly used diabetes drug, might enhance the anti-cancer effects of EGFR-TKIs, including Afatinib Dimaleate. [] A phase 2 clinical trial demonstrated that the combination of metformin with EGFR-TKIs significantly improved progression-free survival in patients with advanced lung adenocarcinoma.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。